1-(2-Bromo-3-hydroxyphenyl)-1-chloropropan-2-one
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Overview
Description
1-(2-Bromo-3-hydroxyphenyl)-1-chloropropan-2-one is an organic compound with the molecular formula C9H8BrClO2. This compound is characterized by the presence of bromine, chlorine, and hydroxyl functional groups attached to a phenyl ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromo-3-hydroxyphenyl)-1-chloropropan-2-one can be synthesized through various methods. One common approach involves the bromination of 3-hydroxyacetophenone followed by chlorination. The reaction typically requires bromine and a suitable solvent such as acetic acid. The chlorination step can be achieved using thionyl chloride or phosphorus pentachloride under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and chlorination processes. The use of continuous flow reactors can enhance the efficiency and safety of these reactions by providing better control over reaction conditions and minimizing the risk of hazardous reagent exposure .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-3-hydroxyphenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The bromine and chlorine atoms can be reduced to form the corresponding hydroxyphenylpropanone.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of 1-(2-bromo-3-oxophenyl)-1-chloropropan-2-one.
Reduction: Formation of 1-(2-hydroxyphenyl)-1-chloropropan-2-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Bromo-3-hydroxyphenyl)-1-chloropropan-2-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-3-hydroxyphenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This compound can also undergo metabolic activation to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
- 1-(2-Bromo-3-hydroxyphenyl)ethanone
- 1-(2-Chloro-3-hydroxyphenyl)propan-2-one
- 1-(2-Bromo-3-methoxyphenyl)-1-chloropropan-2-one
Comparison: 1-(2-Bromo-3-hydroxyphenyl)-1-chloropropan-2-one is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity and selectivity in chemical reactions. Compared to its analogs, this compound offers a broader range of synthetic applications and potential biological activities .
Properties
Molecular Formula |
C9H8BrClO2 |
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Molecular Weight |
263.51 g/mol |
IUPAC Name |
1-(2-bromo-3-hydroxyphenyl)-1-chloropropan-2-one |
InChI |
InChI=1S/C9H8BrClO2/c1-5(12)9(11)6-3-2-4-7(13)8(6)10/h2-4,9,13H,1H3 |
InChI Key |
TXNVRAGXTJEHGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C(=CC=C1)O)Br)Cl |
Origin of Product |
United States |
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